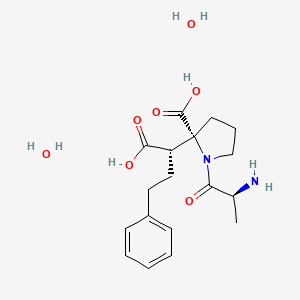
(3R,4R)-rel-3,4-Bis(methoxycarbonyl)hexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes four carboxylic acid groups and two methyl ester groups. Its stereochemistry is defined by the (2r,3r)-rel configuration, which plays a crucial role in its chemical behavior and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester typically involves multi-step organic reactions. One common method includes the esterification of butanetetracarboxylic acid with methanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are essential to ensure high purity and efficiency in the production process.
化学反应分析
Types of Reactions
(2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学研究应用
(2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism by which (2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active carboxylic acids that can participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes.
相似化合物的比较
Similar Compounds
Butanetetracarboxylic acid: Lacks the ester groups but shares the core structure.
Dimethyl butanedioate: Similar ester groups but fewer carboxylic acid groups.
Tartaric acid derivatives: Share similar stereochemistry and functional groups.
Uniqueness
The uniqueness of (2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester lies in its combination of multiple carboxylic acid and ester groups, along with its specific stereochemistry
属性
分子式 |
C10H14O8 |
|---|---|
分子量 |
262.21 g/mol |
IUPAC 名称 |
(3R,4R)-3,4-bis(methoxycarbonyl)hexanedioic acid |
InChI |
InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1 |
InChI 键 |
FKFVPINWMGATEI-PHDIDXHHSA-N |
手性 SMILES |
COC(=O)[C@H](CC(=O)O)[C@@H](CC(=O)O)C(=O)OC |
规范 SMILES |
COC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B11926702.png)

![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)




![(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium](/img/structure/B11926724.png)





